molecular formula C13H12N2O3 B2362254 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione CAS No. 338399-29-4

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2362254
CAS No.: 338399-29-4
M. Wt: 244.25
InChI Key: XGYGNSFBSSDNPP-UHFFFAOYSA-N
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Description

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. Pyrimidinediones are known for their diverse biological activities and applications in medicinal chemistry. This compound features an acetyl group at the 5-position, a benzyl group at the 1-position, and a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetylacetone.

    Formation of Intermediate: Benzylamine reacts with acetylacetone under acidic or basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidinedione core.

    Acetylation: The final step involves the acetylation of the pyrimidinedione core at the 5-position using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Oxo derivatives.

    Reduction Products: Reduced forms with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing existing ones.

Scientific Research Applications

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: It may modulate biochemical pathways related to its biological activities, such as inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-1-phenyl-2,4(1H,3H)-pyrimidinedione: Similar structure with a phenyl group instead of a benzyl group.

    5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione: Similar structure with a methyl group instead of a benzyl group.

Uniqueness

    Structural Features: The presence of both acetyl and benzyl groups in 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione provides unique chemical and biological properties.

    Biological Activities: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.

Biological Activity

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound belonging to the pyrimidine family. Its structure features a pyrimidinedione core, which includes nitrogen atoms and carbonyl groups that contribute to its chemical reactivity and biological properties. This compound has gained attention in medicinal chemistry due to its potential applications as a scaffold for drug development. This article will explore its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Pyrimidinedione Core : A six-membered ring containing nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2 and 4.
  • Substituents : An acetyl group at position 5 and a benzyl group at position 1 enhance its reactivity.

This unique arrangement of functional groups may lead to distinct biological activities compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits significant biological activities. Below are the key areas of biological activity:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrimidinedione derivatives. For instance:

  • In Vitro Studies : Compounds structurally similar to this compound have shown efficacy against various bacteria and fungi. Specific derivatives demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansSignificant

Anticancer Properties

The compound is also being investigated for its potential anticancer properties:

  • Mechanisms of Action : It may inhibit specific enzymes involved in cancer cell proliferation. For example, interactions with kinases or phosphatases could modulate cell signaling pathways critical for tumor growth .
  • Case Studies : In vitro assays have shown promising results against various cancer cell lines, suggesting that the compound could serve as a lead in anticancer drug development.

The mechanism of action for this compound is not fully elucidated but is thought to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interactions with receptors could lead to modulation of cellular responses related to disease processes .

Synthesis and Research Applications

This compound serves as a versatile building block in medicinal chemistry. Its applications include:

  • Drug Development : Investigated for therapeutic applications due to its diverse biological activities.
  • Chemical Synthesis : Used in synthesizing more complex molecules through reactions such as Biginelli-type reactions .

Properties

IUPAC Name

5-acetyl-1-benzylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(16)11-8-15(13(18)14-12(11)17)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYGNSFBSSDNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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